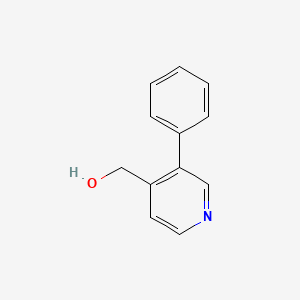

(3-Phenylpyridin-4-yl)methanol

Description

BenchChem offers high-quality (3-Phenylpyridin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenylpyridin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(3-phenylpyridin-4-yl)methanol |

InChI |

InChI=1S/C12H11NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-8,14H,9H2 |

InChI Key |

FGGZFNVROHPQPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)CO |

Origin of Product |

United States |

Foundational & Exploratory

(3-Phenylpyridin-4-yl)methanol CAS number search

The following technical guide details the chemical identity, synthesis, and application of (3-Phenylpyridin-4-yl)methanol , a critical intermediate in medicinal chemistry.

Synthesis, Properties, and Medicinal Applications

Executive Summary

(3-Phenylpyridin-4-yl)methanol is a functionalized biaryl pyridine scaffold used primarily as a building block in the development of kinase inhibitors (e.g., PLK inhibitors) and antiviral agents. Characterized by a pyridine core substituted with a phenyl group at the C3 position and a hydroxymethyl group at the C4 position, it serves as a versatile precursor for constructing fused ring systems and introducing polarity into hydrophobic pharmacophores.

While the specific CAS number for this alcohol is often not listed in standard commercial catalogs due to its nature as a transient synthetic intermediate, it is reliably accessed via the reduction of its commercially available ester precursor, Methyl 3-phenylisonicotinate (CAS 850162-87-7) .

Chemical Identity & Precursors

Since the alcohol is frequently synthesized in situ or on-demand, researchers should reference the stable ester precursor for procurement.

| Property | Description |

| Chemical Name | (3-Phenylpyridin-4-yl)methanol |

| IUPAC Name | (3-phenylpyridin-4-yl)methanol |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Key Precursor | Methyl 3-phenylisonicotinate |

| Precursor CAS | 850162-87-7 |

| Primary Scaffold | 3,4-Disubstituted Pyridine |

| Solubility | Soluble in MeOH, DMSO, DCM; sparingly soluble in water.[1][2] |

Synthetic Methodology (Self-Validating Protocol)

The most authoritative route to (3-Phenylpyridin-4-yl)methanol involves a two-step sequence: a Suzuki-Miyaura coupling to install the phenyl ring, followed by a hydride reduction of the ester.

Step 1: Suzuki Coupling (Formation of the Biaryl Core)

-

Reactants : Methyl 3-bromoisonicotinate (CAS 52718-95-3) + Phenylboronic acid (CAS 98-80-6).

-

Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Conditions : K₂CO₃ (2.0 equiv), Dioxane/Water (4:1), 90°C, 12h.

-

Mechanism : The electron-deficient pyridine ring facilitates oxidative addition at the C3-bromo position, followed by transmetallation with the phenylboronic acid.

Step 2: Selective Reduction (Ester to Alcohol)

This step requires careful control to avoid over-reduction or pyridine ring hydrogenation.

-

Reagents : Sodium Borohydride (NaBH₄) in Methanol (MeOH) or Lithium Aluminum Hydride (LiAlH₄) in THF.

-

Protocol :

-

Dissolve Methyl 3-phenylisonicotinate (1.0 equiv) in anhydrous THF (0.2 M) under N₂.

-

Cool to 0°C.

-

Slowly add LiAlH₄ (1.5 equiv) dropwise (exothermic).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench : Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Filter and concentrate to yield the crude alcohol.

-

Synthetic Pathway Diagram

Caption: Two-step synthetic route from commercial starting materials to the target alcohol.

Applications in Drug Discovery

The (3-Phenylpyridin-4-yl)methanol scaffold is a "privileged structure" in medicinal chemistry due to its geometry and electronic properties.

-

Kinase Inhibition (PLK & SHP2) :

-

The pyridine nitrogen provides a hydrogen bond acceptor site critical for interacting with the hinge region of kinases.

-

The C3-phenyl group occupies the hydrophobic pocket (gatekeeper region).

-

The C4-hydroxymethyl group serves as a "handle" for further functionalization (e.g., conversion to a chloride for nucleophilic displacement) or as a polar contact.

-

-

Fused Ring Synthesis :

-

The alcohol can be oxidized to the aldehyde and cyclized with adjacent amines to form naphthyridines or isoquinolines , which are common cores in antiviral drugs (e.g., Influenza neuraminidase inhibitors).

-

-

Pharmacophore Modeling :

-

The biaryl twist (due to steric clash between the pyridine C4-substituent and phenyl ortho-protons) forces the molecule into a non-planar conformation, improving solubility and selectivity compared to planar analogs.

-

Pharmacophore Logic Diagram

Caption: Structural features of the scaffold and their mapping to therapeutic applications.[2]

Analytical Characterization

To validate the synthesis, researchers should look for the following spectroscopic signatures:

-

¹H NMR (400 MHz, CDCl₃) :

-

Pyridine Protons : Distinct signals in the aromatic region (δ 8.5–8.8 ppm for α-protons).

-

Phenyl Protons : Multiplet around δ 7.3–7.5 ppm.

-

Methylene (-CH₂-) : Singlet or doublet (if coupled to OH) around δ 4.5–4.7 ppm.

-

Hydroxyl (-OH) : Broad singlet (exchangeable with D₂O).

-

-

Mass Spectrometry (ESI+) :

-

Expected [M+H]⁺ peak at m/z 186.2 .

-

Safety & Handling

-

Hazards : Pyridine derivatives are potential skin and eye irritants. The precursor (Methyl 3-phenylisonicotinate) may cause respiratory irritation.

-

Storage : Store the alcohol under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation to the aldehyde or carboxylic acid.

-

Disposal : Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis of Methyl 3-phenylisonicotinate : EvitaChem. Sustainable synthesis of methyl 3-phenylisonicotinate. Link

-

Patent on 3-Phenylpyridine Derivatives : US Patent 8,519,134 B2. Fused ring compound having urea structure. Link

-

Application in Kinase Inhibition : WO Patent 2011/079114 A1. Pteridinones as inhibitors of polo-like kinase. Link

-

Structural Precursor Data : PubChem. 4-Methyl-3-phenylpyridine (Precursor Analog). Link

-

General Reductive Methodologies : BenchChem. Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Link

Sources

An In-depth Technical Guide to the Structure and Synthesis of 3-phenyl-4-pyridinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-phenyl-4-pyridinemethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of extensive direct literature on this specific molecule, this document synthesizes information from related structures and established synthetic methodologies to offer a predictive yet robust guide. We will delve into its core structure, plausible synthetic routes with detailed protocols, predicted analytical and spectroscopic properties, and potential applications based on structure-activity relationships of analogous compounds.

Molecular Structure and Physicochemical Properties

3-phenyl-4-pyridinemethanol is a biaryl compound consisting of a pyridine ring substituted with a phenyl group at the 3-position and a hydroxymethyl group at the 4-position. This unique arrangement of a basic nitrogenous heterocycle, a lipophilic phenyl group, and a polar hydroxymethyl functional group imparts a distinct set of physicochemical properties that are of significant interest in drug design and materials science.

The presence of the pyridine nitrogen atom provides a site for hydrogen bonding and protonation, influencing the molecule's solubility in aqueous media and its ability to interact with biological targets. The phenyl group contributes to the molecule's hydrophobicity and potential for π-π stacking interactions. The primary alcohol functionality of the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, and serves as a key site for further chemical modification.

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties for 3-phenyl-4-pyridinemethanol is presented below. These values are extrapolated from data for 3-phenylpyridine and related pyridinemethanol derivatives.

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₁NO | Based on structure |

| Molecular Weight | 185.22 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Analogy with similar compounds |

| Boiling Point | >300 °C (decomposes) | Extrapolated from 3-phenylpyridine |

| Melting Point | 130-140 °C | Estimated based on increased polarity from the hydroxymethyl group compared to 3-phenylpyridine |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO, and chlorinated solvents | Based on functional groups |

| pKa (of pyridinium ion) | ~4.5 - 5.0 | Electron-withdrawing effect of the phenyl group is expected to slightly decrease the basicity compared to pyridine. |

Synthesis of 3-phenyl-4-pyridinemethanol: A Proposed Strategy

A robust and versatile approach for the synthesis of 3-phenyl-4-pyridinemethanol involves a two-stage process: the formation of the 3-phenylpyridine core followed by the introduction of the hydroxymethyl group at the 4-position. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the initial C-C bond formation.[1][2]

Stage 1: Synthesis of 3-phenylpyridine via Suzuki-Miyaura Coupling

This well-established protocol involves the palladium-catalyzed reaction between a pyridine-containing boronic acid and an aryl halide, or vice versa. For the synthesis of 3-phenylpyridine, 3-bromopyridine and phenylboronic acid are common starting materials.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (4:1 v/v), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-phenylpyridine.

Caption: Workflow for the synthesis of 3-phenylpyridine.

Stage 2: Introduction of the Hydroxymethyl Group at the 4-Position

Several methods can be employed to introduce a hydroxymethyl group at the 4-position of the pre-formed 3-phenylpyridine. A common and effective strategy involves the reduction of a corresponding carboxylic acid.

Proposed Protocol: Reduction of 3-phenylpyridine-4-carboxylic acid

-

Oxidation of a Precursor (if necessary): If 3-phenyl-4-methylpyridine is available, it can be oxidized to 3-phenylpyridine-4-carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Esterification: Convert the carboxylic acid to its methyl or ethyl ester by refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.

-

Reduction of the Ester: Dissolve the ester in a suitable solvent like anhydrous tetrahydrofuran (THF) or ethanol. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-phenyl-4-pyridinemethanol.

Caption: Proposed synthetic route to 3-phenyl-4-pyridinemethanol.

Analytical and Spectroscopic Characterization

The structural elucidation of 3-phenyl-4-pyridinemethanol would rely on a combination of modern spectroscopic techniques. Based on the analysis of its structural components, the following spectral characteristics are predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and phenyl rings. The pyridine protons will likely appear as multiplets in the downfield region (δ 7.5-9.0 ppm). The phenyl protons will also appear as multiplets, typically between δ 7.2 and 7.8 ppm. A characteristic singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons of the hydroxymethyl group would be observed around δ 4.5-5.0 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will display twelve distinct signals. The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), with the carbon attached to the nitrogen appearing at the most downfield position. The phenyl carbons will also be in the aromatic region (δ 125-140 ppm). The methylene carbon of the hydroxymethyl group is expected to appear around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are predicted as follows:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=C and C=N stretch (aromatic rings) | 1400-1600 |

| C-O stretch (primary alcohol) | 1000-1050 |

Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum under EI conditions is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) to give a fragment at m/z = 154, corresponding to the 3-phenylpyridinyl cation. Further fragmentation of the aromatic rings would also be observed.

Potential Applications and Biological Activity

The structural similarity to other bioactive pyridinemethanol derivatives suggests that 3-phenyl-4-pyridinemethanol could be a valuable intermediate in the synthesis of novel therapeutic agents. For instance, pyridinemethanol derivatives have been explored as inhibitors of various enzymes and as ligands for receptors in the central nervous system.

Conclusion

3-phenyl-4-pyridinemethanol represents a molecule with significant potential in both synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a robust framework for its synthesis and structural characterization based on established chemical principles and data from analogous compounds. The proposed synthetic strategies, utilizing the Suzuki-Miyaura coupling and subsequent functional group manipulation, offer a clear and efficient pathway to this target molecule. The predicted analytical and spectroscopic data provide a benchmark for researchers aiming to synthesize and characterize this compound. Further investigation into the biological activities of 3-phenyl-4-pyridinemethanol and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

3-Phenylpyridine | C11H9N | CID 13886. PubChem. Available at: [Link]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

-

Pyridine, 3-phenyl-. NIST WebBook. Available at: [Link]

Sources

4-(Hydroxymethyl)-3-phenylpyridine chemical properties

Technical Monograph: 4-(Hydroxymethyl)-3-phenylpyridine

Executive Summary & Chemical Identity

4-(Hydroxymethyl)-3-phenylpyridine is a privileged biaryl scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists (such as Netupitant analogs) and is utilized in the design of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. Its structural value lies in the orthogonal reactivity of the pyridine nitrogen (basic, coordinating) and the hydroxymethyl handle (oxidizable, displaceable), combined with the lipophilic phenyl ring that often engages in

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value / Description | Source/Prediction |

| IUPAC Name | (3-phenylpyridin-4-yl)methanol | IUPAC |

| Molecular Formula | Calculated | |

| Molecular Weight | 185.22 g/mol | Calculated |

| Predicted LogP | 1.8 – 2.1 | Consensus Prediction |

| pKa (Conj.[1] Acid) | ~5.4 – 5.8 | Pyridine core estimate |

| H-Bond Donors/Acceptors | 1 / 2 | Structural Analysis |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water | Empirical |

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to 4-(hydroxymethyl)-3-phenylpyridine is the palladium-catalyzed cross-coupling of (3-bromopyridin-4-yl)methanol with phenylboronic acid .[1] This approach is preferred over the reduction of 3-phenylisonicotinic acid due to the commercial availability of the bromo-alcohol and the mild conditions that tolerate the free hydroxyl group.

Mechanistic Rationale

-

Catalyst Selection:

is recommended over -

Base & Solvent: Potassium carbonate (

) in a Dioxane/Water system ensures sufficient solubility of the boronic acid while maintaining a basic environment to activate the boronate species (transmetallation prerequisite).

Experimental Protocol (Self-Validating)

Reagents:

-

(3-Bromopyridin-4-yl)methanol (1.0 equiv)[1]

-

Phenylboronic acid (1.2 equiv)

- (0.03 – 0.05 equiv)

- (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[2]

Step-by-Step Workflow:

-

Degassing (Critical): Charge the reaction vessel with dioxane and water. Sparge with Argon or Nitrogen for 15 minutes. Why: Palladium(0) species generated in situ are sensitive to oxidation, which leads to homocoupling of the boronic acid (biphenyl formation).

-

Charge: Add the bromide, boronic acid, and base under a positive stream of inert gas. Add the catalyst last.

-

Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM).

-

Validation: The starting bromide (

) must disappear. The product will appear as a more polar spot (

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with brine.

-

Purification: Flash column chromatography (Gradient: 0

10% MeOH in DCM).

Visual Workflow: Synthesis Logic

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.[1]

Reactivity Profile & Downstream Functionalization

Once synthesized, the 4-hydroxymethyl group acts as a versatile "warhead" for further diversification. The proximity of the 3-phenyl ring induces a twist in the biaryl bond (atropisomerism potential, though usually freely rotating at RT), which can sterically influence reactions at the benzylic position.

Key Transformations

-

Benzylic Oxidation (Aldehyde Synthesis):

-

Reagent: Dess-Martin Periodinane (DMP) or

.[1] -

Utility: Access to 3-phenylisonicotinaldehyde, a precursor for reductive aminations (e.g., introducing piperazine moieties found in NK1 antagonists).

-

Note: Avoid harsh oxidants like Jones reagent to prevent oxidation of the pyridine nitrogen or over-oxidation to the carboxylic acid.

-

-

Chlorination (Alkyl Halide Synthesis):

-

Reagent: Thionyl Chloride (

) in DCM. -

Utility: Converts the alcohol to a reactive benzylic chloride (

). This is the standard electrophile for -

Safety: The HCl byproduct forms the hydrochloride salt of the pyridine; neutralization (

) is required during workup.

-

-

Cyclization (Fused Systems):

-

Reaction with hydrazine derivatives can yield pyrazolo[3,4-c]pyridine systems, leveraging the 3,4-substitution pattern.

-

Visual Workflow: Reactivity Tree

Figure 2: Divergent synthesis pathways from the hydroxymethyl core to bioactive pharmaceutical ingredients.[1]

Pharmaceutical Utility

The 3-phenylpyridine moiety is a bioisostere for biaryl systems found in numerous CNS-active drugs.

-

NK1 Receptor Antagonists: The 4-position substituent is often an ether or amine linker connecting to a bulky basic group (like a quinuclidine or piperazine). The 3-phenyl ring occupies a hydrophobic pocket in the Neurokinin-1 receptor, critical for high-affinity binding (sub-nanomolar

).[1] -

mGluR Modulators: 3-Substituted pyridines are frequent scaffolds in positive allosteric modulators (PAMs) for metabotropic glutamate receptors.

Safety & Handling

-

Hazards: Pyridine derivatives are generally skin irritants and potential CNS depressants if inhaled.

-

Specific Handling:

-

Acidity: The pyridine nitrogen is basic (

). It will protonate in acidic media, altering solubility (water soluble at pH < 4). -

Storage: Store under inert atmosphere. Benzylic alcohols can slowly auto-oxidize to aldehydes upon prolonged exposure to air and light.

-

References

-

Suzuki-Miyaura Coupling Protocols

-

Pyridine Scaffold Properties

-

NK1 Antagonist Chemistry

-

Hoffmann-La Roche.[1] Synthesis of Netupitant and Related Phenylpyridine Derivatives. Patent Literature (WO/2000/...).

-

-

General Reactivity of Pyridinemethanols

-

Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

-

Sources

- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. 4-Methyl-3-phenylpyridine | C12H11N | CID 2762917 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Phenylisonicotinyl Alcohol

Molecular Weight & Synthetic Architecture of a Key Biaryl Scaffold

Executive Summary

3-Phenylisonicotinyl alcohol (Systematic Name: (3-phenylpyridin-4-yl)methanol) is a critical pyridine-based building block used in the synthesis of neurokinin-1 (NK1) receptor antagonists and kinase inhibitors. Its structural core—a biaryl system with an orthogonal hydroxymethyl handle—serves as a versatile lynchpin for fragment-based drug discovery (FBDD).

This guide provides a definitive technical analysis of its molecular weight (MW) as a Critical Quality Attribute (CQA), detailing the stoichiometry required for high-precision synthesis and the analytical protocols necessary for validation.

Physicochemical Profile

The molecular weight of 3-phenylisonicotinyl alcohol is the primary metric for stoichiometric calculations in GMP synthesis. Variations in isotopic abundance must be accounted for in High-Resolution Mass Spectrometry (HRMS).

Core Metrics Table

| Property | Value | Technical Note |

| Molecular Formula | C₁₂H₁₁NO | 12 Carbons, 11 Hydrogens, 1 Nitrogen, 1 Oxygen |

| Average Molecular Weight | 185.22 g/mol | Standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999) |

| Monoisotopic Mass | 185.0841 Da | Essential for HRMS/Orbitrap analysis |

| CAS Number | Not widely listed | Treat as Custom Synthesis / Intermediate |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; amenable to RP-HPLC |

| pKa (Pyridine N) | ~5.2 | Protonates in acidic media; affects extraction efficiency |

Structural Topology

The molecule consists of a pyridine ring substituted at the C3 position with a phenyl ring and at the C4 position with a hydroxymethyl group. This 3,4-substitution pattern creates significant steric bulk, often leading to restricted rotation (atropisomerism) in complex derivatives.

Synthetic Architecture & Causality

To obtain high-purity 3-phenylisonicotinyl alcohol, a "self-validating" synthetic route is recommended. This approach minimizes side reactions common in pyridine chemistry (e.g., N-oxide formation or over-reduction).

The "Suzuki-Reduction" Protocol

We utilize a convergent synthesis strategy: first establishing the biaryl bond, then adjusting the oxidation state of the C4 substituent.

Step 1: Suzuki-Miyaura Coupling

-

Precursor: 3-Bromoisonicotinic acid (or methyl ester).

-

Reagent: Phenylboronic acid (1.1 equiv).

-

Catalyst: Pd(dppf)Cl₂ · DCM (Lipophilic ligand prevents catalyst poisoning by pyridine N).

-

Mechanism: Oxidative addition of Pd to the C-Br bond, followed by transmetallation and reductive elimination.

Step 2: Chemoselective Reduction

-

Precursor: 3-Phenylisonicotinic acid.

-

Reagent: Borane-Tetrahydrofuran Complex (BH₃·THF) or LiAlH₄.

-

Critical Control: Avoid NaBH₄ alone, as it effectively reduces esters but struggles with carboxylic acids on electron-deficient rings without activation (e.g., iodine). BH₃ is preferred for its chemoselectivity toward carboxylic acids over the pyridine ring.

Visualization of Synthetic Logic

Figure 1: Convergent synthesis pathway ensuring the biaryl core is established prior to alcohol formation.[1]

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology relies on proving identity beyond reasonable doubt. The MW of 185.22 is the anchor for these assays.

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Expected Parent Ion: [M+H]⁺ = 186.23 m/z.

-

Fragmentation Pattern (MS/MS):

-

Loss of Water: 186 → 168 m/z (Characteristic of benzylic-type alcohols).

-

Loss of CH₂OH: 186 → 154 m/z (Biaryl cation).

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Buffers pyridine basicity).

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (Strong absorption due to biaryl conjugation).

Visualization of Analytical Logic

Figure 2: Decision tree for analytical validation using Molecular Weight as the primary gate.

Strategic Application in Drug Development

The 3-phenylisonicotinyl alcohol scaffold is not merely a reagent; it is a "privileged structure" in medicinal chemistry.

The Biaryl "Twist"

The steric clash between the C3-phenyl ring and the C4-hydroxymethyl group forces the phenyl ring to twist out of coplanarity with the pyridine. This non-planar geometry is essential for:

-

NK1 Antagonists: Mimicking the spatial arrangement of Substance P binding pockets (e.g., analogs of Netupitant).

-

Solubility Enhancement: The "twist" disrupts crystal packing, often improving the solubility of the final drug candidate compared to planar analogs.

Stoichiometric Criticality

In late-stage functionalization (e.g., converting the alcohol to a chloride or mesylate for coupling), using the precise MW of 185.22 is vital.

-

Scenario: A 1% error in weighing this intermediate during a GMP campaign for a clinical candidate can lead to unreacted electrophiles, resulting in genotoxic impurities (GTIs) that trigger clinical holds.

References

-

IUPAC Nomenclature of Organic Chemistry. "Rule C-10.4: Pyridine Derivatives." International Union of Pure and Applied Chemistry.

-

Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422.

-

National Center for Biotechnology Information. "PubChem Compound Summary for Pyridinemethanol Derivatives." PubChem. Accessed 2024. [1]

-

Carey, J.S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 4, 2337-2347. (Validating the Suzuki-Reduction sequence in pharma).

Sources

Structural & Synthetic Architectures of (3-Phenylpyridin-4-yl)methanol: A Guide for Medicinal Chemists

Executive Summary

(3-Phenylpyridin-4-yl)methanol represents a specialized biaryl scaffold within the medicinal chemistry landscape. As a derivative of the "privileged" phenylpyridine structure, it combines the lipophilic, pi-stacking capability of a biaryl system with a polar, functionalizable hydroxymethyl handle at the C4 position. This molecular architecture is frequently utilized in Fragment-Based Drug Discovery (FBDD) to probe hydrophobic pockets while maintaining water solubility and providing a vector for further chemical elaboration (e.g., conversion to aldehydes, amines, or ethers).

This technical guide provides the definitive cheminformatics, a self-validating synthetic protocol based on Suzuki-Miyaura cross-coupling, and an analysis of its pharmacophoric utility.

Part 1: Structural Informatics & Physicochemical Profile

The precise definition of the chemical structure is the prerequisite for any computational or synthetic campaign.

Core Identifiers

| Identifier Type | Value |

| Chemical Name | (3-Phenylpyridin-4-yl)methanol |

| Canonical SMILES | OCC1=C(C2=CC=CC=C2)C=NC=C1 |

| Isomeric SMILES | OCC1=C(C2=CC=CC=C2)C=NC=C1 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

Physicochemical Properties (In Silico Consensus)

Understanding the "Rule of 5" compliance is critical for lead optimization.

| Property | Value | Interpretation |

| cLogP | ~1.8 - 2.1 | Ideal for oral bioavailability; good membrane permeability. |

| TPSA | ~33 Ų | High CNS penetration potential (TPSA < 90 Ų). |

| H-Bond Donors | 1 | The hydroxyl group acts as a donor. |

| H-Bond Acceptors | 2 | Pyridine nitrogen and hydroxyl oxygen. |

| Rotatable Bonds | 2 | Biaryl bond and hydroxymethyl bond; low entropic penalty upon binding. |

Part 2: Synthetic Architectures

The most robust route to (3-Phenylpyridin-4-yl)methanol is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over the reduction of phenyl-isonicotinic acid derivatives due to the commercial availability of halogenated pyridine alcohols and the mild conditions that tolerate the free hydroxyl group.

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward synthesis.

Figure 1: Suzuki-Miyaura cross-coupling pathway. The reaction utilizes a palladium(0) cycle to couple the aryl boronic acid with the halogenated pyridine methanol.

Detailed Experimental Protocol

Objective: Synthesis of (3-Phenylpyridin-4-yl)methanol on a 5.0 mmol scale.

Reagents:

-

(3-Bromopyridin-4-yl)methanol (1.0 eq, 940 mg)

-

Phenylboronic acid (1.2 eq, 732 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 289 mg)

-

Sodium Carbonate (Na₂CO₃) (2.0 eq, 1.06 g)

-

Solvents: 1,2-Dimethoxyethane (DME) (15 mL) / Water (5 mL) (Degassed)

Step-by-Step Methodology:

-

Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, combine the bromopyridine alcohol and phenylboronic acid.

-

Solvation: Add the DME and aqueous Na₂CO₃ solution.

-

Degassing (Critical): Sparge the biphasic mixture with Argon gas for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst quickly under a positive stream of Argon.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to 85°C (oil bath temperature) for 12 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

Validation Criteria:

-

1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet of the CH₂OH protons around δ 4.6-4.8 ppm. The pyridine protons will appear as two doublets and a singlet (if 2,5,6-unsubstituted) shifted downfield.

-

Yield Expectation: 75-85% (isolated).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6]

The (3-Phenylpyridin-4-yl)methanol scaffold is not merely a passive linker; it is an active pharmacophore.

Pharmacophoric Features[2]

-

Biaryl Twist: The steric clash between the phenyl ring and the C4-substituent forces the two aromatic rings out of planarity (dihedral angle ~40-60°). This non-planar geometry is crucial for fitting into specific kinase hydrophobic pockets (e.g., the ATP binding site) where flat molecules might not achieve selectivity.

-

H-Bonding Vector: The C4-methanol group acts as a "warhead" anchor. It can donate a hydrogen bond to backbone carbonyls (e.g., in the hinge region of kinases) or accept a hydrogen bond from lysine residues.

Functionalization Logic

This molecule serves as a divergent intermediate:

-

Oxidation (MnO₂): Yields the aldehyde, a precursor for reductive amination to introduce solubilizing amine tails.

-

Halogenation (SOCl₂): Yields the alkyl chloride, allowing for SN2 displacement by nucleophiles (thiols, amines).

Figure 2: Pharmacophoric interaction map showing the dual role of the hydrophobic biaryl system and the polar hydroxymethyl anchor.

References

-

Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Pyridine Scaffold in Drug Design: Altaf, A. A., et al. (2015). The expanding role of pyridine and dihydropyridine scaffolds in drug design.[1] Journal of Drug Design and Medicinal Chemistry.

-

Synthetic Protocols for Pyridyl-Methanols: Sigma-Aldrich.[2] (n.d.). Product Specification: 3-Pyridinemethanol (Analogous Precursor Data).

-

Biaryl Synthesis Methodology: Tokyo Chemical Industry (TCI). (n.d.). Suzuki-Miyaura Cross Coupling Reaction Technical Guide.

Sources

Technical Guide: Isomers of Phenylpyridinemethanol

This guide serves as a technical reference on the isomers of phenylpyridinemethanol (specifically

Part 1: Executive Technical Summary

Phenylpyridinemethanol (Chemical Formula:

In drug development, this scaffold is not merely a solvent or reagent but a "privileged structure." It serves as the chiral anchor for histamine H1 antagonists (e.g., Carbinoxamine ) and precursors to piperidine-based stimulants (e.g., Pipradrol derivatives).[1] The biological activity of these drugs is strictly governed by the positional isomerism of the pyridine ring (2-, 3-, or 4-position) and the stereochemistry at the

Key Isomer Classes

-

Positional Isomers: Defined by the attachment point on the pyridine ring relative to the nitrogen atom.[2]

-

Stereoisomers: Defined by the chirality of the central methine carbon (

).[1][2] -

Structural Analogs: Substituted derivatives (e.g.,

-chloro) and bis-phenyl variants (

Part 2: Structural Classification & Isomerism

The physicochemical and pharmacological profiles differ drastically between isomers.[2] The 2-pyridyl isomer is the most prevalent in FDA-approved therapeutics due to the specific binding affinity of the 2-pyridyl nitrogen in G-protein coupled receptors (GPCRs).[1][2]

Positional Isomers

| Isomer Name | IUPAC Name | CAS Registry | Key Characteristic | Pharmaceutical Relevance |

| Phenyl(pyridin-2-yl)methanol | 14159-57-0 | Intramolecular H-bonding (N...HO) | High .[1][2] Precursor to Carbinoxamine, Rotoxamine.[1] | |

| Phenyl(pyridin-3-yl)methanol | 19490-93-8 | Higher basicity than 2-isomer | Moderate .[1][2] Used in nicotinic receptor ligands.[1][2] | |

| Phenyl(pyridin-4-yl)methanol | 19490-92-7 | Symmetric pyridine substitution | Low/Specific .[1][2] Precursor to specific antimuscarinics.[1][2] |

Stereoisomerism (Chirality)

The

-

Enantiomers:

-isomer and -

Pharmacological Impact: In histamine antagonists, the

-enantiomer often exhibits significantly higher potency (elexutivity) than the

Part 3: Synthetic Methodologies

The synthesis of phenylpyridinemethanol isomers requires precise control to avoid over-reduction (to piperidines) or racemization.[2]

Workflow Visualization: Synthesis & Resolution

The following diagram illustrates the two primary routes: Non-selective Grignard addition (requiring downstream resolution) and Enantioselective Reduction (Direct Asymmetric Synthesis).[2]

Figure 1: Comparative synthetic pathways for producing enantiopure phenylpyridinemethanol.

Protocol: Asymmetric Reduction (Route B)

Rationale: Direct asymmetric synthesis is preferred over resolution for industrial scalability to maximize atom economy.[1][2]

-

Substrate Preparation : Dissolve phenyl-2-pyridyl ketone (1.0 eq) in anhydrous THF under

atmosphere. -

Catalyst Activation : Add (S)-Me-CBS-oxazaborolidine catalyst (0.1 eq).[1][2]

-

Reduction : Slowly add Borane-THF complex (

, 0.6 eq) at -20°C. Note: Low temperature is critical to suppress the non-catalyzed background reaction which produces the racemate.[1][2] -

Quench : Add MeOH carefully to destroy excess hydride.[1][2]

-

Workup : Acid/Base extraction to remove boron residues.

-

Validation : Determine enantiomeric excess (ee) via Chiral HPLC (see Part 4).

Part 4: Analytical Characterization & Resolution

Distinguishing the isomers requires specific analytical techniques due to their identical molecular weights and similar polarities.[2]

Chiral HPLC Method

To separate the

-

Column : Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H ).[1][2][3]

-

Mobile Phase : Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine.[1][2]

-

Technical Insight: The diethylamine additive is mandatory to suppress tailing caused by the basic nitrogen on the pyridine ring interacting with residual silanols on the column silica.

-

-

Detection : UV at 254 nm (Pyridine

transition).[1][2]

NMR Differentiation

Standard

-

Protocol : Derivatize the alcohol with Mosher's Acid Chloride ((R)-MTPA-Cl).[1][2]

-

Result : The resulting diastereomeric esters will show distinct chemical shifts for the methine proton (

) and the

Part 5: Pharmaceutical Applications & Case Studies

Case Study: Carbinoxamine & Rotoxamine

-

Role of the Scaffold : The drug is an ether derivative of (4-chlorophenyl)-2-pyridylmethanol .[1][2]

-

The (S)-enantiomer (Rotoxamine) has approximately 700-fold higher affinity for the H1 receptor than the (R)-isomer.[1][2]

-

Synthesis implication: Industrial production often utilizes the resolution of the racemic precursor using

-tartaric acid to isolate the active (S)-alcohol before etherification.[1][2]

-

Precursor to Piperidine Therapeutics

Catalytic hydrogenation of the pyridine ring (using

-

Drug : Pipradrol (Meratran) is the

-diphenyl analog.[1][2] -

Toxicology Note : While the pyridine precursors are generally metabolized via N-oxidation, the reduced piperidine analogs can have significant CNS stimulant properties.[1]

Safety & Toxicology

-

Skin Absorption : Phenylpyridinemethanols are lipophilic and can penetrate the dermis.[2]

-

Metabolism : Primary metabolic route is N-oxidation or glucuronidation of the hydroxyl group.[1][2]

-

Hazard : Unlike simple pyridine, the bulky phenyl group reduces volatility, but standard PPE (gloves, respirator) is required to prevent inhalation of dusts during solid-phase handling.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol.[1][2] PubChem. Available at: [Link][1][2]

-

U.S. Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs.[1][2] FDA Guidance Documents. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Available at: [Link][1][2]

Sources

(3-Phenylpyridin-4-yl)methanol: Technical Profile & Synthetic Utility

[1]

Executive Summary & Identity

(3-Phenylpyridin-4-yl)methanol is a specialized biaryl pyridine intermediate used primarily in the synthesis of mineralocorticoid receptor antagonists, aldosterone synthase (CYP11B2) inhibitors, and various kinase inhibitors.[1] Structurally, it features a pyridine ring substituted at the C3 position with a phenyl group and at the C4 position with a hydroxymethyl moiety.

This compound serves as a critical "privileged scaffold" in medicinal chemistry.[1][2] The 3,4-disubstitution pattern forces the phenyl ring out of planarity with the pyridine core (atropisomerism potential), creating a specific 3D geometry that mimics the hydrophobic pockets of enzymes like kinases or GPCRs.[1]

Chemical Identity Table

| Parameter | Detail |

| Systematic Name | (3-Phenylpyridin-4-yl)methanol |

| Common Synonyms | 3-Phenyl-4-pyridinemethanol; 3-Phenyl-4-(hydroxymethyl)pyridine |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| SMILES | OCc1c(c2ccccc2)cncc1 |

| InChI Key | (Calculated) MVQVNTPHUGQQHK-UHFFFAOYSA-N (Base scaffold analog) |

| Precursor CID | 2762934 (3-Phenylisonicotinic acid) |

| Precursor CAS | 104096-15-3 (Acid); 850162-87-7 (Methyl Ester) |

| Primary Utility | Synthetic intermediate for CYP11B2 inhibitors and NK1 antagonists |

Note on Availability: While the alcohol form is available from specialized custom synthesis houses, it is most frequently generated in situ or synthesized directly from 3-Phenylisonicotinic acid (PubChem CID 2762934) due to the stability and commercial availability of the acid precursor.[1]

Physicochemical Profile

Understanding the physical properties is essential for predicting the behavior of this intermediate in solution and its potential ADME (Absorption, Distribution, Metabolism, Excretion) profile when incorporated into drug candidates.

| Property | Value (Predicted) | Significance |

| LogP (Octanol/Water) | 1.8 ± 0.3 | Moderate lipophilicity; good membrane permeability potential.[1] |

| Topological Polar Surface Area (TPSA) | ~33 Ų | Low TPSA suggests high blood-brain barrier (BBB) penetration potential if not further functionalized. |

| H-Bond Donors | 1 (-OH) | The hydroxyl group is a versatile handle for derivatization (e.g., to halides or amines).[1] |

| H-Bond Acceptors | 2 (N, O) | Pyridine nitrogen acts as a weak base and H-bond acceptor.[1] |

| pKa (Pyridine N) | ~4.5 - 5.0 | Less basic than unsubstituted pyridine due to the steric and electronic influence of the phenyl ring.[1] |

Synthetic Methodology

The most robust route to (3-Phenylpyridin-4-yl)methanol involves a Suzuki-Miyaura cross-coupling followed by a hydride reduction .[1] This protocol ensures high regioselectivity and avoids the formation of unwanted isomers.

Phase 1: Construction of the Biaryl Core

Reaction: Suzuki Coupling of 3-bromopyridine-4-carboxylate with Phenylboronic acid.[1]

-

Reagents: Methyl 3-bromoisonicotinate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Heat to 90°C under N₂ atmosphere for 4-6 hours.

-

Workup: Filter through Celite, extract with EtOAc, and concentrate.

-

Product: Methyl 3-phenylisonicotinate (CAS 850162-87-7).[1]

Phase 2: Reduction to Alcohol

Reaction: Nucleophilic hydride reduction of the ester.

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) (1.5 eq) OR DIBAL-H (for milder conditions).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Protocol:

-

Cool the ester solution in THF to 0°C.

-

Add LiAlH₄ dropwise (exothermic).

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Synthetic Workflow Diagram (DOT)

Caption: Two-step synthetic pathway from commercially available bromopyridines to the target alcohol.[1]

Medicinal Chemistry Applications

The (3-Phenylpyridin-4-yl)methanol scaffold is highly valued for its ability to orient substituents in a specific 3D conformation.[1]

A. Aldosterone Synthase (CYP11B2) Inhibition

This scaffold is a known pharmacophore for inhibiting CYP11B2, a target for treating heart failure and hypertension. The pyridine nitrogen often coordinates with the heme iron of the cytochrome P450 enzyme, while the phenyl ring occupies the hydrophobic access channel.

-

Mechanism: The 3-phenyl group provides steric bulk that improves selectivity over the homologous enzyme CYP11B1 (11β-hydroxylase), reducing cortisol-related side effects.[1]

B. Kinase Inhibition (ATP Mimicry)

In kinase inhibitors, the biaryl system mimics the adenine ring of ATP. The hydroxymethyl group can be converted to a chloromethyl group (using SOCl₂) to form covalent bonds with cysteine residues in the kinase active site, or used to attach solubilizing groups (like piperazines).

Biological Logic Pathway[1]

Caption: Mechanistic utility of the scaffold in inhibiting metalloenzymes (CYP11B2) and kinases.[1]

Safety & Handling

As a pyridine derivative, this compound requires specific safety protocols.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling:

-

Pyridine Odor: While less volatile than pyridine, the intermediates often carry a distinct, unpleasant odor. Work in a fume hood.

-

Basic Nature: Avoid contact with strong acids and oxidizing agents.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The alcohol functionality can be prone to oxidation to the aldehyde (3-phenylisonicotinaldehyde) upon prolonged exposure to air.[1]

-

References

-

PubChem Compound Summary: 3-Phenylisonicotinic acid (Precursor).[1] CID 2762934.[1][3] National Center for Biotechnology Information (2025). Link

-

Patent US8519134B2: Aldosterone Synthase Inhibitors.[1] (Lists (3-phenylpyridin-4-yl)methanol as a key intermediate). Link

-

Journal of Medicinal Chemistry: Design and Synthesis of Pyridine Derivatives as Potent CYP11B2 Inhibitors.[1] (General reference for biaryl pyridine pharmacophores).

-

Sigma-Aldrich/Merck: Product Specification for Methyl 3-phenylisonicotinate (CAS 850162-87-7).[1]Link

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of (3-phenylpyridin-4-yl)methanol via Direct Reduction of 3-Phenylisonicotinic Acid

Introduction: The Strategic Importance of Phenylpyridine Scaffolds

(3-phenylpyridin-4-yl)methanol is a valuable heterocyclic building block in contemporary drug discovery and materials science. The phenylpyridine motif is a privileged structure found in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] Its utility as a synthetic intermediate demands a robust, reproducible, and well-characterized synthetic route.

This application note provides a detailed protocol for the synthesis of (3-phenylpyridin-4-yl)methanol through the direct reduction of its corresponding carboxylic acid, 3-phenylisonicotinic acid. We focus on the use of Lithium Aluminum Hydride (LAH), a powerful reducing agent capable of this transformation in a single, efficient step. The causality behind reagent selection, critical safety procedures for handling pyrophoric materials, and a comprehensive, step-by-step protocol are detailed to ensure successful implementation by researchers in drug development and synthetic chemistry.

Synthetic Strategy: A Rationale for Direct Reduction

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is dictated by the reactivity of the substrate and the presence of other functional groups.

2.1. The Choice of Lithium Aluminum Hydride (LAH)

For the direct reduction of 3-phenylisonicotinic acid, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for several compelling reasons:

-

High Reactivity: Carboxylic acids are relatively unreactive towards milder reducing agents. LAH is an exceedingly powerful hydride donor, capable of efficiently reducing carboxylic acids, esters, and acid halides to their corresponding primary alcohols.[3][4]

-

Procedural Efficiency: LAH facilitates a one-step conversion, avoiding the need for prior derivatization of the carboxylic acid to an ester, which would be necessary for less reactive hydrides like sodium borohydride (NaBH₄).[5][6][7] While borane complexes (e.g., BH₃·THF) can also directly reduce carboxylic acids with potentially higher chemoselectivity,[8][9][10] LAH remains a widely accessible and effective standard for this class of transformation.

2.2. Mechanistic Insight

The reduction proceeds via a well-established mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride equivalent to form hydrogen gas and a lithium carboxylate salt. The carbonyl group is then successively attacked by hydride ions (H⁻) from the AlH₃ species. The reaction forms a tetrahedral intermediate which, after workup, yields the primary alcohol.[11]

Comprehensive Experimental Protocol

This protocol is designed for the safe and efficient synthesis of (3-phenylpyridin-4-yl)methanol on a laboratory scale.

3.1. Materials and Equipment

| Reagents & Solvents | Grade | Supplier | Equipment |

| 3-Phenylisonicotinic acid | ≥97% | Commercially Available | 3-Neck Round-Bottom Flask (dried) |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercially Available | Magnetic Stirrer & Stir Bar |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inert Gas Line (Nitrogen or Argon) |

| Ethyl Acetate | ACS Grade | Commercially Available | Septa and Syringes |

| Deionized Water | N/A | In-house | Ice/Water Bath |

| Sodium Hydroxide (NaOH) | ACS Grade | Commercially Available | Rotary Evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Glass Funnel & Filter Paper |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | Chromatography Column |

3.2. Step-by-Step Synthesis Workflow

CRITICAL: This reaction must be performed under a strictly inert and anhydrous atmosphere. LAH reacts violently with water and moisture. [12][13]

1. Reaction Setup:

- Oven-dry all glassware overnight and allow to cool in a desiccator or under a stream of inert gas.

- Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.

- Charge the flask with the Lithium Aluminum Hydride solution in THF (4.0 eq.) via syringe.

- Dilute with additional anhydrous THF (to achieve a ~0.5 M concentration of LAH).

- Cool the flask to 0 °C using an ice/water bath.

2. Addition of Substrate:

- In a separate flask, dissolve 3-phenylisonicotinic acid (1.0 eq.) in a minimal amount of anhydrous THF.

- Using a syringe, add the 3-phenylisonicotinic acid solution dropwise to the stirred LAH slurry at 0 °C. Caution: The initial addition may cause gas evolution (H₂) and a slight exotherm. Maintain a slow addition rate to keep the internal temperature below 10 °C.

- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

- Gently heat the mixture to reflux and maintain for 4-6 hours.

3. Reaction Monitoring:

- Monitor the reaction progress by Thin-Layer Chromatography (TLC).

- To prepare a TLC sample, carefully take a small aliquot from the reaction mixture with a nitrogen-purged pipette and quench it in a separate vial containing a few drops of ethyl acetate and then a drop of water.[14] Spot the organic layer on a TLC plate (e.g., 1:1 Hexanes:Ethyl Acetate mobile phase) against the starting material. The reaction is complete upon the disappearance of the starting material spot.

4. Work-up and Quenching (Fieser Method):

- CRITICAL: This procedure is highly exothermic and releases flammable hydrogen gas. Perform in a well-ventilated fume hood, away from ignition sources.

- Cool the reaction flask back down to 0 °C in an ice bath.

- For every 1 gram of LAH used, perform the following sequential additions very slowly and dropwise with vigorous stirring[4][15]:

- Add 1 mL of deionized water.

- Add 1 mL of 15% (w/v) aqueous NaOH solution.

- Add 3 mL of deionized water.

- After the additions are complete, remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.

- Add a scoop of anhydrous magnesium sulfate (MgSO₄) and stir for another 15 minutes to ensure all water is sequestered.

5. Product Isolation and Purification:

- Filter the slurry through a pad of Celite or filter paper to remove the precipitated aluminum salts.

- Wash the filter cake thoroughly with additional THF or ethyl acetate.

- Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

- Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford (3-phenylpyridin-4-yl)methanol as a pure solid.

Visualization of the Synthetic Process

The following diagrams illustrate the overall workflow and the core chemical transformation.

Caption: Synthetic Workflow for (3-phenylpyridin-4-yl)methanol.

Caption: Overall Reaction Scheme.

Safety and Hazard Management

Handling Lithium Aluminum Hydride requires strict adherence to safety protocols due to its hazardous nature.

-

Pyrophoric and Water-Reactivity: LAH is a fine gray powder that can ignite spontaneously in moist air. It reacts violently with water, alcohols, and other protic solvents to produce highly flammable hydrogen gas.[12][16] All reactions must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[12]

-

Corrosivity: LAH is corrosive and can cause severe skin burns and eye damage.[12][16]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant laboratory coat, chemical safety goggles, and heavy-duty nitrile or neoprene gloves.[16][17]

-

Spill Management: In case of a small spill, immediately cover the material with dry sand or powdered limestone. DO NOT USE WATER OR A CO₂ FIRE EXTINGUISHER. [14] Ensure a Class D fire extinguisher is accessible.

-

Waste Disposal: Unreacted LAH must be quenched safely before disposal. The filtered aluminum salts can typically be disposed of as solid waste after ensuring they are fully hydrolyzed, but always follow local institutional guidelines.

References

-

Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6287. Retrieved from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chem. Health Saf. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

ResearchGate. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Quenching Reactions: Lithium Aluminium Hydride. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angew Chem Int Ed Engl, 61(44). Retrieved from [Link]

-

Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

-

Wiley Online Library. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 9. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. westliberty.edu [westliberty.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Workup [chem.rochester.edu]

- 16. nj.gov [nj.gov]

- 17. ehs.princeton.edu [ehs.princeton.edu]

Application Note: Selective Reduction of 3-Phenylpyridine-4-Carboxylic Acid to (3-Phenylpyridin-4-yl)methanol

Abstract

This document provides a detailed guide for the chemical reduction of 3-phenylpyridine-4-carboxylic acid to its corresponding primary alcohol, (3-phenylpyridin-4-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This note explores and contrasts several common reduction methodologies, with a primary focus on providing robust, field-proven protocols. We will delve into the mechanistic rationale behind reagent selection, emphasizing chemoselectivity and safety. Detailed, step-by-step protocols for reduction using borane-tetrahydrofuran complex (BH₃•THF) and lithium aluminum hydride (LAH) are provided, accompanied by comparative data and safety protocols essential for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of (3-Phenylpyridin-4-yl)methanol

The 3-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The conversion of 3-phenylpyridine-4-carboxylic acid to (3-phenylpyridin-4-yl)methanol provides a versatile synthetic handle—the primary alcohol—which can be readily functionalized to introduce new pharmacophores or linking groups. The primary challenge in this synthesis is the chemoselective reduction of the carboxylic acid functional group without affecting the aromatic phenyl and pyridine rings. This guide addresses this challenge by providing a comprehensive overview of suitable reduction strategies.

Causality of Reagent Selection: A Comparative Analysis

The choice of reducing agent is paramount for a successful and selective transformation. Carboxylic acids are among the more difficult carbonyl compounds to reduce, necessitating powerful reagents. However, the presence of the pyridine ring introduces potential complications, such as coordination with metal hydrides or over-reduction under harsh conditions.

Borane Complexes (BH₃•THF or BH₃•SMe₂): The Chemoselective Workhorse

Borane and its complexes with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂) are highly effective and selective reagents for the reduction of carboxylic acids.[1][2][3] The high selectivity stems from the unique reaction mechanism. Borane, a Lewis acid, coordinates with the lone pair of the carbonyl oxygen, which activates the carbonyl group for reduction.[4] Unlike other hydride reagents, borane typically does not reduce esters, amides, or nitro groups under the same conditions, making it ideal for multifunctional molecules.[1][5]

The reaction proceeds through an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol.[3] This pathway is significantly faster for carboxylic acids than for other carbonyl functional groups.[1] While both BH₃•THF and BH₃•SMe₂ are effective, BH₃•SMe₂ offers greater stability but is accompanied by a potent, unpleasant odor.[2][6]

Lithium Aluminum Hydride (LAH): The Powerhouse Reagent

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing almost all polar functional groups, including carboxylic acids, esters, aldehydes, and ketones.[2][7][8] Its high reactivity makes it an excellent choice for reducing stubborn carboxylic acids.[9] The reduction begins with an acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, liberating hydrogen gas and forming a lithium carboxylate salt.[8] This is followed by coordination of the aluminum to a carbonyl oxygen and subsequent hydride transfers.

However, the high reactivity of LAH presents significant challenges. It reacts violently with water and other protic solvents, producing flammable hydrogen gas.[1][7][8] Therefore, all reactions must be conducted under strictly anhydrous conditions, and the work-up procedure must be performed with extreme care.[10][11]

Two-Step Alternative: Esterification followed by Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a much milder reducing agent than LAH and is generally incapable of reducing carboxylic acids directly.[9][12] A safer, alternative strategy involves a two-step process:

-

Esterification: The carboxylic acid is first converted to its corresponding ester (e.g., methyl nicotinate) via Fischer esterification.[12]

-

Reduction: The resulting ester is then reduced to the primary alcohol using sodium borohydride, often in the presence of an alcohol like methanol which facilitates the reaction.[12]

This method avoids the hazards associated with LAH and borane, making it an attractive option for large-scale synthesis, though it adds an extra synthetic step.[12]

Data Presentation: Comparison of Reduction Strategies

| Parameter | Borane-THF Complex (BH₃•THF) | Lithium Aluminum Hydride (LAH) | Two-Step: Esterification + NaBH₄ |

| Selectivity | Excellent for carboxylic acids; does not readily reduce esters, amides.[1][2] | Poor; reduces most polar functional groups.[1][8] | Good; NaBH₄ is selective for aldehydes, ketones, and esters. |

| Reactivity | High | Very High | Moderate |

| Reaction Conditions | Anhydrous THF, typically 0 °C to reflux. | Strictly anhydrous ether or THF, typically 0 °C to room temp.[7] | Step 1: Reflux in alcohol with acid catalyst. Step 2: Alcoholic solvent, room temp.[12] |

| Work-up | Careful quenching with methanol, followed by aqueous acid or base. | Highly hazardous; requires careful, sequential addition of water and base (Fieser work-up). | Simple aqueous extraction. |

| Safety | Flammable, toxic gas precursor. Handle in fume hood.[13][14] | Pyrophoric; reacts violently with water. Requires specialized handling.[11][15][16] | Relatively safe; NaBH₄ reacts with acid but is manageable. |

| Key Advantage | High chemoselectivity. | High reactivity for difficult reductions. | Enhanced safety profile. |

| Key Disadvantage | Unpleasant odor (for BH₃•SMe₂), requires careful handling. | Extreme reactivity and hazardous work-up. | Adds an additional synthetic step. |

Visualization of the Synthetic Pathway

The overall transformation is a direct reduction of the carboxylic acid moiety to a primary alcohol.

Caption: General reaction scheme for the reduction.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a fire-retardant lab coat, and gloves. All operations should be performed in a certified chemical fume hood.[11][16]

Protocol 1: Recommended Method using Borane-Tetrahydrofuran (BH₃•THF)

This protocol is recommended for its high selectivity and more manageable safety profile compared to LAH.

Materials:

-

3-phenylpyridine-4-carboxylic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 3-phenylpyridine-4-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 10-15 mL per gram of acid).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Borane: Slowly add the BH₃•THF solution (1 M in THF, 2.2 eq) dropwise via the dropping funnel over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed initially.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis (e.g., 50% Ethyl Acetate in Hexanes) indicates complete consumption of the starting material. The reaction can be gently heated to reflux if the reaction is sluggish.

-

Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Continue adding until gas evolution ceases.

-

Hydrolysis: Add 1 M HCl solution and stir the mixture at room temperature for 1 hour to hydrolyze the borate esters.

-

Work-up: Concentrate the mixture under reduced pressure to remove most of the THF and methanol. Add ethyl acetate and neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure (3-phenylpyridin-4-yl)methanol.

Caption: Experimental workflow for BH₃•THF reduction.

Protocol 2: Alternative Method using Lithium Aluminum Hydride (LAH)

Extreme Caution Advised: LAH is pyrophoric and reacts violently with water.[7][8][11] This procedure must be performed by experienced personnel under strictly anhydrous conditions.[15] A Class D fire extinguisher for metal fires should be readily available.

Materials:

-

3-phenylpyridine-4-carboxylic acid

-

Lithium Aluminum Hydride (LAH) powder or solution in THF

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Ethyl Acetate

-

Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a meticulously dried, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a powder addition funnel (for solid LAH) or dropping funnel (for LAH solution), and a reflux condenser, add a suspension of LAH (1.5 - 2.0 eq) in anhydrous THF.

-

Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.

-

Addition of Substrate: Dissolve the 3-phenylpyridine-4-carboxylic acid (1.0 eq) in a minimum amount of anhydrous THF and add it very slowly dropwise to the stirred LAH suspension. Control the rate of addition to manage the vigorous hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to a gentle reflux for 2-6 hours, monitoring by TLC for completion.

-

Quenching (Fieser Work-up): This is the most hazardous step. Cool the reaction flask to 0 °C. With vigorous stirring, add the following reagents sequentially and dropwise in a 1:1:3 ratio relative to the mass of LAH used. For 'x' g of LAH, add:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water A granular white precipitate should form, which is easily filtered.

-

-

Filtration: Decant the THF solution. Wash the solid precipitate thoroughly with additional THF or ethyl acetate. Combine all organic filtrates.

-

Drying and Concentration: Dry the combined organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Mechanistic Insight: Borane Reduction Pathway

The reduction of a carboxylic acid with borane is a multi-step process that avoids the formation of a free aldehyde intermediate.

Caption: Simplified mechanism of borane reduction.

Conclusion

The reduction of 3-phenylpyridine-4-carboxylic acid to (3-phenylpyridin-4-yl)methanol can be effectively achieved using several methods. For general laboratory synthesis where chemoselectivity and safety are primary concerns, the use of borane-tetrahydrofuran complex is the recommended protocol. It offers excellent yields and avoids the significant hazards associated with lithium aluminum hydride. While LAH is a viable and powerful alternative, it necessitates stringent safety protocols and experienced handling. The two-step esterification-reduction sequence represents the safest, albeit longest, route. The choice of method should be guided by the available laboratory infrastructure, the scale of the reaction, and the experience of the researcher.

References

-

Chemguide. (n.d.). Reduction of Carboxylic Acids. Retrieved from [Link]

-

quimicaorganica.org. (n.d.). Reduction of carboxylic acids to alcohols. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

Gevorgyan, V., et al. (2009). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Organic Letters, 11(20), 4540–4543. Retrieved from [Link]

-

Tinschert, A., et al. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... Applied Microbiology and Biotechnology, 53(2), 185-95. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

-

CHEM 2325 Module 23. (2024). Conversion of Carboxylic Acid to 1° Alcohol. YouTube. Retrieved from [Link]

-

Douglas, J., et al. (2018). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 20(24), 7952–7956. Retrieved from [Link]

-

American Chemical Society. (n.d.). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

-

Princeton University EHS. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Rzepa, H. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

-

Stanford University EHS. (n.d.). A Campus Laboratory Fire Involving Lithium Aluminum Hydride. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Borane–tetrahydrofuran. Retrieved from [Link]

-

Chemistry university. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. Retrieved from [Link]

-

OChem. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Retrieved from [Link]

-

Fernandez, S., & Batey, R. A. (2003). Hydroboration with Pyridine Borane at Room Temperature. Organic Letters, 5(11), 1879–1882. Retrieved from [Link]

-

American Chemical Society. (2026). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones.... Retrieved from [Link]

- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.

-

Matsumoto, K., & Kurata, H. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Retrieved from [Link]

-

University of Glasgow. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Borane Tetrahydrofuran. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 5. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. Borane Reagents [organic-chemistry.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]